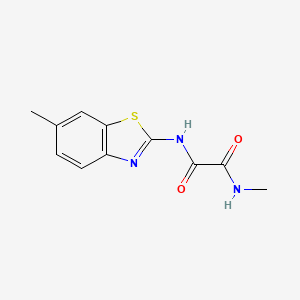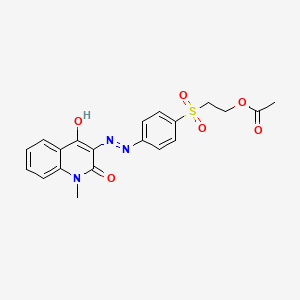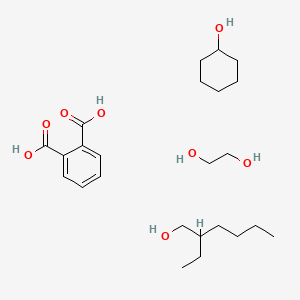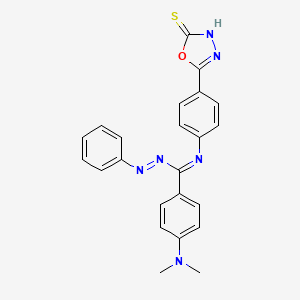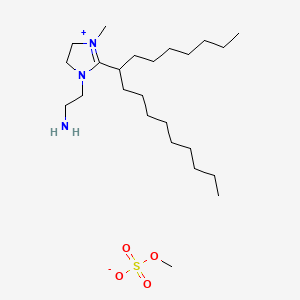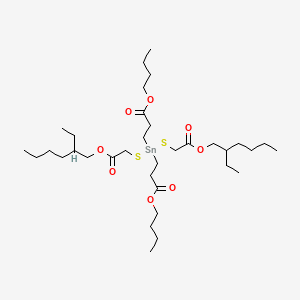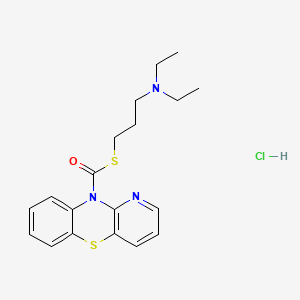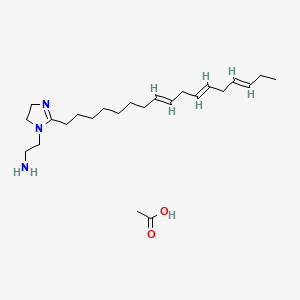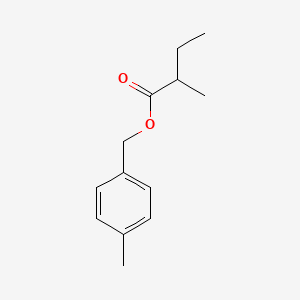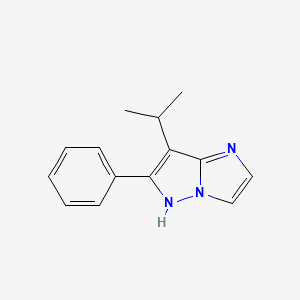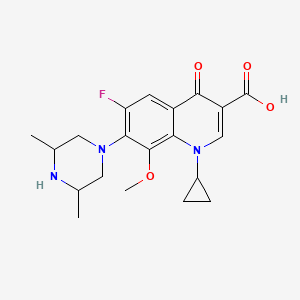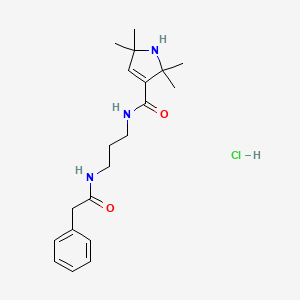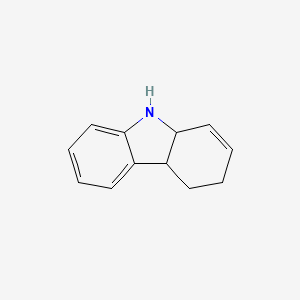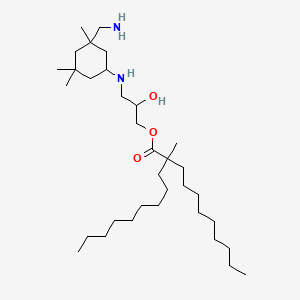
3-((3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)amino)-2-hydroxypropyl 2-methyl-2-nonylundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)amino)-2-hydroxypropyl 2-methyl-2-nonylundecanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a unique structure that includes a cyclohexyl ring, an aminomethyl group, and a long alkyl chain, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)amino)-2-hydroxypropyl 2-methyl-2-nonylundecanoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.
Introduction of the aminomethyl group: This step involves the reaction of the cyclohexyl ring with aminomethylating agents under suitable conditions.
Attachment of the hydroxypropyl group: This can be done through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the hydroxypropyl group with 2-methyl-2-nonylundecanoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as flow chemistry and continuous processing can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-((3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)amino)-2-hydroxypropyl 2-methyl-2-nonylundecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-((3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)amino)-2-hydroxypropyl 2-methyl-2-nonylundecanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a component in formulations .
Mechanism of Action
The mechanism of action of 3-((3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)amino)-2-hydroxypropyl 2-methyl-2-nonylundecanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Examples include 3-(Aminomethyl)-3,5,5-trimethylcyclohexanol and 2-methyl-2-nonylundecanoic acid .
3-((3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)amino)-2-hydroxypropyl 2-methyl-2-nonylundecanoate: shares similarities with other compounds that have cyclohexyl rings, aminomethyl groups, or long alkyl chains.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
96507-74-3 |
|---|---|
Molecular Formula |
C34H68N2O3 |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
[3-[[3-(aminomethyl)-3,5,5-trimethylcyclohexyl]amino]-2-hydroxypropyl] 2-methyl-2-nonylundecanoate |
InChI |
InChI=1S/C34H68N2O3/c1-7-9-11-13-15-17-19-21-34(6,22-20-18-16-14-12-10-8-2)31(38)39-26-30(37)25-36-29-23-32(3,4)27-33(5,24-29)28-35/h29-30,36-37H,7-28,35H2,1-6H3 |
InChI Key |
OYOPDZOHRMVDMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(CCCCCCCCC)C(=O)OCC(CNC1CC(CC(C1)(C)CN)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



